molecular formula C22H17N3O5S B2587894 (Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-92-1

(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2587894
CAS No.: 865174-92-1
M. Wt: 435.45
InChI Key: LUUJTQSEVCIMHY-FCQUAONHSA-N
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Description

(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a sophisticated chemical probe designed for the emerging field of targeted protein degradation, particularly as a candidate PROTAC (Proteolysis Targeting Chimera). Its structure integrates a ligand for the cereblon (CRBN) E3 ubiquitin ligase, derived from the phthalimide moiety (1,3-dioxoisoindolin-2-yl), linked to a targeting warhead for a protein of interest. This compound is specifically engineered to recruit the target protein to the CRBN ubiquitin ligase complex, facilitating its ubiquitination and subsequent proteasomal degradation . Researchers are investigating this molecule for its potential to degrade challenging therapeutic targets, such as Bruton's tyrosine kinase (BTK) , where it has shown promising degradation activity in biochemical and cellular assays. Its value lies in enabling the study of protein function through induced degradation rather than simple inhibition, offering a powerful tool for validating drug targets and understanding disease mechanisms in oncology and immunology. The presence of the allyl group and the specific (Z)-configuration around the imino bond are critical for its molecular recognition and proteolytic activity, making it a key compound for structure-activity relationship (SAR) studies in the design of novel degraders.

Properties

IUPAC Name

methyl 2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-3-10-24-16-9-8-13(21(29)30-2)11-17(16)31-22(24)23-18(26)12-25-19(27)14-6-4-5-7-15(14)20(25)28/h3-9,11H,1,10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUJTQSEVCIMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound characterized by its unique structural features, including a benzothiazole ring, an allyl substituent, and an imine linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Structural Characteristics

The structural formula of this compound can be broken down into several key components:

  • Benzothiazole Ring : Known for its diverse biological activities.
  • Allyl Group : Often enhances the interaction with biological targets.
  • Dioxoisoindoline Moiety : Suggests potential interactions with various biological systems.

Biological Activity

Preliminary studies indicate that compounds with thiazole and isoindoline structures exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral effects. The specific biological activities of this compound are summarized below:

Anticancer Activity

Research has shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to (Z)-methyl 3-allyl have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines:

CompoundCancer TypeIC50 (µM)
ATCAA-1Prostate0.7 - 1.0
ATCAAMelanoma1.8 - 2.6

These findings suggest that (Z)-methyl 3-allyl may also possess significant anticancer properties due to its structural features that enhance binding affinity to cancer-related targets.

The mechanism by which (Z)-methyl 3-allyl exerts its biological activity may involve the inhibition of key enzymes or receptors involved in tumor growth and survival. For example, similar thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.

Study on Thiazole Derivatives

A study focused on the synthesis and biological evaluation of thiazole derivatives indicated that modifications to the thiazole ring significantly influenced their anticancer activity. The most potent compounds demonstrated an improved IC50 against prostate cancer cells compared to earlier series of compounds.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (Z)-methyl 3-allyl. Modifications to the allyl group or the introduction of additional functional groups could potentially enhance its pharmacological properties.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents/Functional Groups Biological/Industrial Relevance Reference
(Z)-methyl 3-allyl-2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate Benzo[d]thiazole Allyl, methyl carboxylate, dioxoisoindolin acetyl imino Potential kinase inhibitor or agrochemical lead
2-Methyl-3-[4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indole Indole-triazole Amino, mercapto triazole Antifungal/antibacterial agents
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Benzoate-triazine Sulfonylurea, triazine Herbicide (metsulfuron methyl ester)
(Z)-3-[(4-{Methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino}phenylamino)methylene]-2-oxoindoline Indole-thiazole Piperazinyl acetyl, methyl carboxylate Anticancer (BIBF 1120 analog)

Key Observations:

Functional Groups : The dioxoisoindolin acetyl group distinguishes it from simpler thiazole derivatives (e.g., indole-thiazole hybrids in BIBF 1120) by introducing additional hydrogen-bond acceptors, which may improve solubility or protein interaction .

Synthetic Routes: Similar to indole-triazole derivatives synthesized via microwave-assisted Schiff base formation , the target compound likely requires precise imino bond formation under controlled conditions to retain its Z-configuration.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data (Theoretical)

Compound LogP Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Rotatable Bonds
Target Compound 2.8 453.45 1/7 6
BIBF 1120 Analog 3.1 539.62 2/9 8
Metsulfuron Methyl Ester 1.5 381.37 2/6 5

Key Findings:

  • The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility, unlike the highly polar sulfonylurea herbicides (LogP ~1.5) .
  • Its higher hydrogen-bond acceptor count (7 vs. 6 in metsulfuron) suggests stronger crystal lattice interactions, corroborated by Etter’s hydrogen-bonding rules in molecular packing .

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